

Technical Guide: (1S,3R)-Boc-aminocyclopentanecarboxylic acid

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Compound of Interest

Compound Name: *BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid*

Cat. No.: *B141770*

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CAS Number: 261165-05-3

This technical guide provides an in-depth overview of (1S,3R)-Boc-aminocyclopentanecarboxylic acid, a valuable building block for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the context of metabotropic glutamate receptor signaling.

Core Data Presentation

The following table summarizes the key quantitative data for (1S,3R)-Boc-aminocyclopentanecarboxylic acid.

Property	Value
CAS Number	261165-05-3
Molecular Formula	C ₁₁ H ₁₉ NO ₄
Molecular Weight	229.27 g/mol
Appearance	White solid
Purity	≥95%
Melting Point	35-49 °C
Density	1.2 ± 0.1 g/cm ³
Boiling Point	382.5 °C at 760 mmHg
Flash Point	185.1 ± 24.8 °C
Storage Temperature	0-8 °C

Experimental Protocols

The synthesis of (1S,3R)-Boc-aminocyclopentanecarboxylic acid is a two-stage process involving the synthesis of the precursor amine, (1S,3R)-3-aminocyclopentanecarboxylic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

I. Synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid

This protocol is adapted from the enantioselective synthesis starting from (–)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Step 1: Hydrogenation of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one

- To a solution of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in ethyl acetate, add 10% palladium on carbon (Pd/C) catalyst.
- Subject the mixture to a hydrogen atmosphere and stir vigorously for 16 hours.

- Filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to yield the hydrogenated product.

Step 2: Hydrolysis to (1S,3R)-3-aminocyclopentanecarboxylic acid

- Reflux the product from Step 1 in 6M hydrochloric acid (HCl) for 4 hours.
- Cool the reaction mixture and concentrate it under reduced pressure.
- Purify the resulting crude product by ion-exchange chromatography to obtain (1S,3R)-3-aminocyclopentanecarboxylic acid.

II. Boc Protection of (1S,3R)-3-aminocyclopentanecarboxylic acid

This is a general protocol for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

- Dissolve (1S,3R)-3-aminocyclopentanecarboxylic acid (1.0 equivalent) in a 1:1 mixture of a suitable solvent system (e.g., dioxane and water).
- Add a base, such as sodium hydroxide (1.5 equivalents), and stir until the amino acid is fully dissolved.
- Cool the mixture to 0°C in an ice bath.
- Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining stirring.
- Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
- Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.
- Extract the product with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield (1S,3R)-Boc-aminocyclopentanecarboxylic acid.

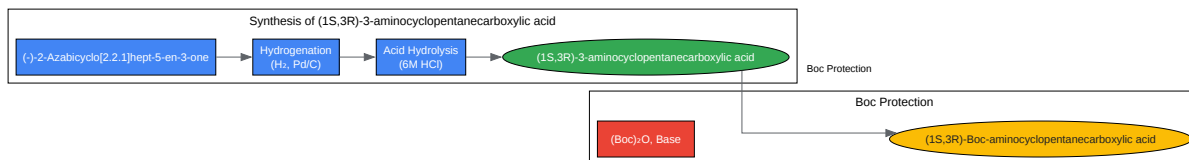
Signaling Pathway and Application

(1S,3R)-Boc-aminocyclopentanecarboxylic acid serves as a crucial building block in the synthesis of peptidomimetics and other molecules that can interact with biological targets. A related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a known agonist of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors (GPCRs) that play a key role in modulating synaptic plasticity and neuronal excitability.

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the Gq/G11 family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG concertedly activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

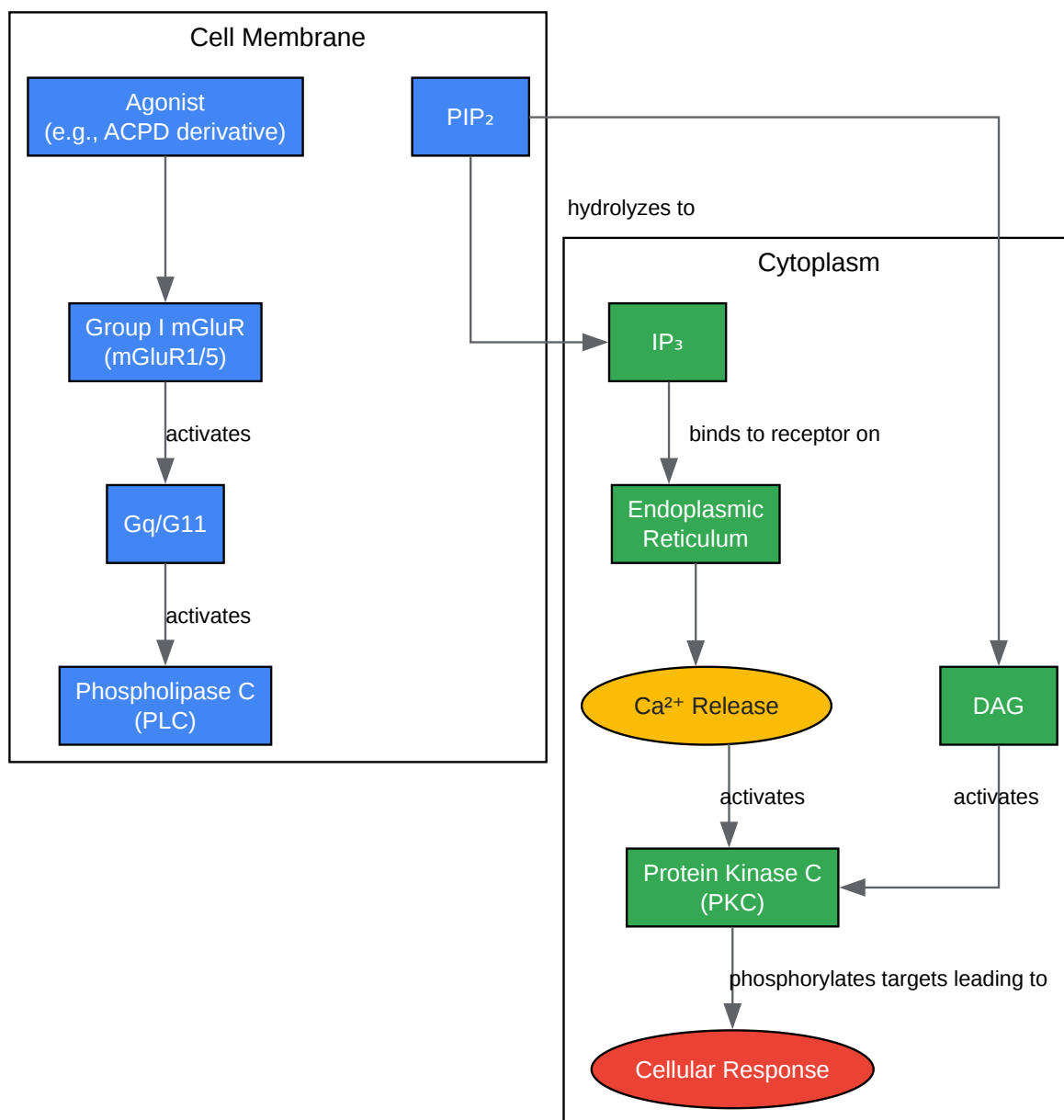
The ability to synthesize derivatives of (1S,3R)-aminocyclopentanecarboxylic acid allows for the development of novel ligands that can selectively target mGluRs, offering therapeutic potential for a range of neurological and psychiatric disorders.

Visualizations



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Caption: Experimental workflow for the synthesis of (1S,3R)-Boc-aminocyclopentanecarboxylic acid.



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Caption: Signaling pathway of Group I metabotropic glutamate receptors.

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